molecular formula C13H19N5O3S B2483598 2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide CAS No. 313530-88-0

2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

Cat. No. B2483598
CAS RN: 313530-88-0
M. Wt: 325.39
InChI Key: VIMPSMIMLGBVAF-UHFFFAOYSA-N
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Description

"2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide" is a compound of interest due to its unique molecular structure that suggests potential for various chemical reactions and properties. Its analysis is crucial for understanding its potential applications and interactions within chemical systems.

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, starting from simpler precursors to gradually build up the desired molecular complexity. For instance, compounds with related structures have been synthesized through reactions involving conversion of amino derivatives to thioacetamide counterparts, highlighting the importance of specific functional group transformations (Miljkovic̄ & Hagel, 1982).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using spectroscopic methods, including NMR, IR, and MS, alongside X-ray diffraction for crystal structure determination. These techniques provide detailed insights into the molecular geometry, functional groups, and stereochemistry, essential for understanding the compound's chemical behavior (Kataev et al., 2021).

Chemical Reactions and Properties

Compounds similar to "2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide" participate in a variety of chemical reactions, such as intramolecular displacement, cyclization, and condensation, leading to the formation of diverse heterocyclic structures. These reactions are pivotal for tailoring the compound's chemical properties for specific applications (Dyachenko et al., 2010).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are influenced by their molecular structure. X-ray crystallography, in particular, provides detailed information on the compound's solid-state structure, which is crucial for understanding its reactivity and stability (Boeyen et al., 1979).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and participation in specific chemical reactions, are determined by the functional groups present in the compound. Studies on related compounds have highlighted the importance of substituent effects on chemical reactivity and the formation of derivatives with potential biological activities (Sharma et al., 2004).

Scientific Research Applications

Neuroprotective and MAO-B Inhibitory Activities

The compound 2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide, a derivative of theophylline, has been investigated for its neuroprotective effects and monoamine oxidase-B (MAO-B) inhibitory activities. This research identified a specific structure within this compound class that exhibited the lowest neurotoxicity and highest neuroprotection and MAO B inhibitory activity of 28% (Mitkov et al., 2022).

Antagonist for A2B Adenosine Receptors

MRE 2029-F20, a compound closely related to 2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide, functions as a selective antagonist ligand for A2B adenosine receptors. It binds to human A2B receptors expressed in CHO cells, demonstrating a significant affinity (Baraldi et al., 2004).

Antitumor Activity in Cancer Cell Lines

New derivatives of 2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide have demonstrated antitumor activity in breast cancer (MCF7) and leukemic cancer (K562) cell lines. These activities are attributed to their ability to bind and block oncogenic tyrosine kinases, particularly bcr/abl (Sultani et al., 2017).

Applications in PET Tracers for Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1)

Carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, including those similar to 2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide, have been synthesized for potential use as PET tracers. These tracers target nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), demonstrating potential applications in neuroimaging and cancer diagnostics (Gao, Wang, & Zheng, 2016).

properties

IUPAC Name

2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3S/c1-7(2)4-5-18-9-10(15-13(18)22-6-8(14)19)17(3)12(21)16-11(9)20/h7H,4-6H2,1-3H3,(H2,14,19)(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMPSMIMLGBVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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